
3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl- is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with mercapto, methylethoxy, and phenyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Mercapto Group: The mercapto group can be introduced via nucleophilic substitution reactions using thiol reagents.
Addition of the Methylethoxy Group: The methylethoxy group can be added through etherification reactions using alkyl halides and appropriate bases.
Phenyl Substitution: The phenyl group can be introduced through electrophilic aromatic substitution reactions using phenyl halides and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.
Substitution: The methylethoxy and phenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, phenyl halides, and appropriate catalysts are used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydropyridazinones.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
DNA Interaction: Interacting with DNA and affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3(2H)-Pyridazinone, 5-mercapto-4-(methoxy)-2-phenyl-
- 3(2H)-Pyridazinone, 5-mercapto-4-(ethoxy)-2-phenyl-
- 3(2H)-Pyridazinone, 5-mercapto-4-(propoxy)-2-phenyl-
Uniqueness
3(2H)-Pyridazinone, 5-mercapto-4-(1-methylethoxy)-2-phenyl- is unique due to the presence of the methylethoxy group, which imparts distinct steric and electronic properties
Propriétés
Numéro CAS |
105651-78-3 |
|---|---|
Formule moléculaire |
C13H14N2O2S |
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
2-phenyl-4-propan-2-yloxy-5-sulfanylpyridazin-3-one |
InChI |
InChI=1S/C13H14N2O2S/c1-9(2)17-12-11(18)8-14-15(13(12)16)10-6-4-3-5-7-10/h3-9,18H,1-2H3 |
Clé InChI |
XUTUHLSYOTVJQU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=NN(C1=O)C2=CC=CC=C2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



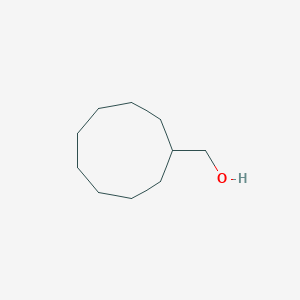
![N-Methyl-2-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B12909683.png)

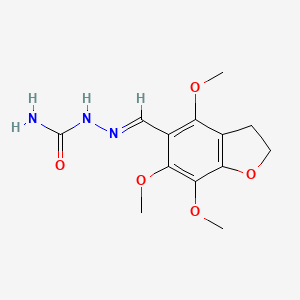
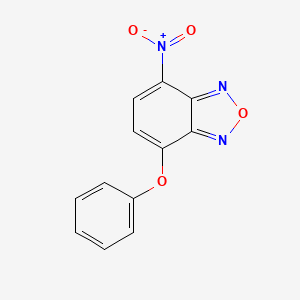


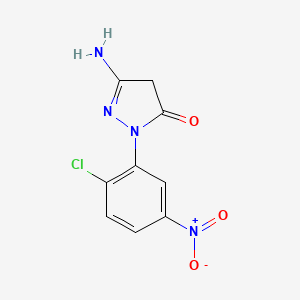
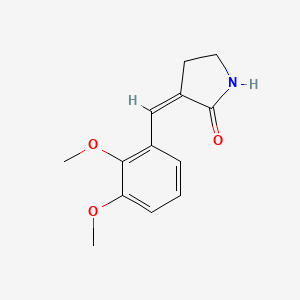
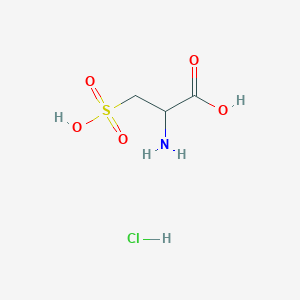

![3-(4-(Benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909747.png)

